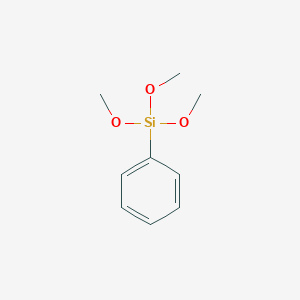

Phenyltrimethoxysilane

Número de catálogo B147435

Peso molecular: 198.29 g/mol

Clave InChI: ZNOCGWVLWPVKAO-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US07868407B2

Procedure details

In a 3000 ml glass flask, 1400 g of ethanol, 700 g of pure water, and 50 g of 25% tetraethylammonium hydroxide were placed, and stirred. To this mixture was added dropwise a mixture of 79 g of 2-(3,4-epoxycyclohexyl) ethyl trimethoxy silane, 70 g of tetraethoxy silane, and 14 g of phenyl trimethoxy silane at a liquid temperature of 40 degrees C. After that, the solution was stirred for 2 hours at 40 degrees C. After the reaction finished, the reaction was quenched by adding 35 g of acetic acid, and ethanol was removed under a reduced pressure. To thus-obtained solution was added 2000 ml of ethyl acetate, and a water layer was separated. An organic layer was washed twice with ultrapure water. To this contents was added 600 g of propylene glycol monomethyl ether acetate (PGMEA), and the contents were heated up to a liquid temperature of 40 degrees C. under a reduced pressure to remove ethyl acetate and to give a PGMEA solution of a polymer.

Identifiers

|

REACTION_CXSMILES

|

[OH-].C([N+](CC)(CC)CC)C.[O:11]1[CH:17]2[CH:12]1CC(CC[Si](OC)(OC)OC)[CH2:15][CH2:16]2.C(O[Si](OCC)(OCC)[O:31][CH2:32][CH3:33])C.C1([Si](OC)(OC)[O:47]C)C=CC=CC=1>C(OCC)(=O)C.O.C(O)C>[C:32]([O:47][CH:16]([CH3:15])[CH2:17][O:11][CH3:12])(=[O:31])[CH3:33] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

79 g

|

|

Type

|

reactant

|

|

Smiles

|

O1C2CC(CCC21)CC[Si](OC)(OC)OC

|

|

Name

|

|

|

Quantity

|

70 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O[Si](OCC)(OCC)OCC

|

|

Name

|

|

|

Quantity

|

14 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[Si](OC)(OC)OC

|

Step Two

|

Name

|

|

|

Quantity

|

2000 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].C(C)[N+](CC)(CC)CC

|

|

Name

|

|

|

Quantity

|

700 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

1400 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this mixture was added dropwise

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After that, the solution was stirred for 2 hours at 40 degrees C

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was quenched

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding 35 g of acetic acid, and ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed under a reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To thus-obtained solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a water layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

An organic layer was washed twice with ultrapure water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this contents was added 600 g of propylene glycol monomethyl ether acetate (PGMEA)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

under a reduced pressure to remove ethyl acetate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(COC)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 100% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07868407B2

Procedure details

In a 3000 ml glass flask, 1400 g of ethanol, 700 g of pure water, and 50 g of 25% tetraethylammonium hydroxide were placed, and stirred. To this mixture was added dropwise a mixture of 79 g of 2-(3,4-epoxycyclohexyl) ethyl trimethoxy silane, 70 g of tetraethoxy silane, and 14 g of phenyl trimethoxy silane at a liquid temperature of 40 degrees C. After that, the solution was stirred for 2 hours at 40 degrees C. After the reaction finished, the reaction was quenched by adding 35 g of acetic acid, and ethanol was removed under a reduced pressure. To thus-obtained solution was added 2000 ml of ethyl acetate, and a water layer was separated. An organic layer was washed twice with ultrapure water. To this contents was added 600 g of propylene glycol monomethyl ether acetate (PGMEA), and the contents were heated up to a liquid temperature of 40 degrees C. under a reduced pressure to remove ethyl acetate and to give a PGMEA solution of a polymer.

Identifiers

|

REACTION_CXSMILES

|

[OH-].C([N+](CC)(CC)CC)C.[O:11]1[CH:17]2[CH:12]1CC(CC[Si](OC)(OC)OC)[CH2:15][CH2:16]2.C(O[Si](OCC)(OCC)[O:31][CH2:32][CH3:33])C.C1([Si](OC)(OC)[O:47]C)C=CC=CC=1>C(OCC)(=O)C.O.C(O)C>[C:32]([O:47][CH:16]([CH3:15])[CH2:17][O:11][CH3:12])(=[O:31])[CH3:33] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

79 g

|

|

Type

|

reactant

|

|

Smiles

|

O1C2CC(CCC21)CC[Si](OC)(OC)OC

|

|

Name

|

|

|

Quantity

|

70 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O[Si](OCC)(OCC)OCC

|

|

Name

|

|

|

Quantity

|

14 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[Si](OC)(OC)OC

|

Step Two

|

Name

|

|

|

Quantity

|

2000 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].C(C)[N+](CC)(CC)CC

|

|

Name

|

|

|

Quantity

|

700 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

1400 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this mixture was added dropwise

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After that, the solution was stirred for 2 hours at 40 degrees C

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was quenched

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding 35 g of acetic acid, and ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed under a reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To thus-obtained solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a water layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

An organic layer was washed twice with ultrapure water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To this contents was added 600 g of propylene glycol monomethyl ether acetate (PGMEA)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

under a reduced pressure to remove ethyl acetate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(COC)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 100% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |